molecular formula C9H7FO2 B1381257 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 1780277-74-8

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B1381257
CAS No.: 1780277-74-8
M. Wt: 166.15 g/mol
InChI Key: FECFIGBNSKXRJS-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a fluorinated benzocyclobutene derivative of significant interest in advanced organic and medicinal chemistry research . This compound features a strained bicyclo[4.2.0]octatriene core system, which combines the unique reactivity of a fused cyclobutene ring with the electronic modulation of a fluorine substituent and the synthetic handle of a carboxylic acid functional group. Its molecular structure, defined by the SMILES representation C1C(C2=C1C=CC(=C2)F)C(=O)O, makes it a valuable precursor for the synthesis of more complex molecular architectures . Researchers utilize this acid as a key synthetic intermediate, particularly in the development of novel pharmaceuticals and functional materials, where the fluorine atom can be critical for modulating electronic properties, lipophilicity, and metabolic stability . The strained ring system is known to undergo thermal electrocyclic ring-opening reactions and other transformations characteristic of o-quinodimethane precursors, enabling access to various polycyclic structures . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-2-1-5-3-8(9(11)12)7(5)4-6/h1-2,4,8H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECFIGBNSKXRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C1C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780277-74-8
Record name 4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of bicyclo[4.2.0]octa-1,3,5-triene followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including pharmaceuticals and material science .

Scientific Research Applications

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, emphasizing substituent effects and applications:

Compound Substituents Molecular Formula Molecular Weight CAS Number Key Applications
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid None (parent structure) C₉H₈O₂ 148.16 14381-41-0 Intermediate in synthesis of bioactive molecules
4-Fluorobicyclo[...]-7-carboxylic acid Fluorine at position 4 C₉H₇FO₂ ~166.15 (estimated) Not explicitly listed Hypothesized applications: Drug intermediates, fluorinated materials
5-Chlorobicyclo[...]-7-carboxylic acid Chlorine at position 5 C₉H₇ClO₂ 182.60 1781659-28-6 Pharmaceutical intermediate (e.g., kinase inhibitors)
3,4-Dimethoxybicyclo[...]-7-carboxylic acid Methoxy at positions 3 and 4 C₁₁H₁₂O₄ 208.21 1220993-43-0 Key intermediate in ivabradine synthesis (anti-anginal drug)
4-Methoxybicyclo[...]-7-one Methoxy at position 4, ketone C₉H₈O₂ 148.16 Not listed Studied for crystallinity and stability; potential precursor in organic synthesis

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties :

  • Fluorine vs. Chlorine : The 5-chloro derivative (182.60 g/mol) has a higher molecular weight than the parent compound due to chlorine’s atomic mass. Fluorine, being smaller and more electronegative, may improve lipophilicity and bioavailability compared to chlorine .
  • Methoxy Groups : The 3,4-dimethoxy derivative (208.21 g/mol) exhibits increased steric bulk and polarity, impacting solubility and enzymatic interactions. This derivative’s role in ivabradine synthesis underscores its utility in stereoselective drug production .

Biological Activity :

  • The 5-chloro analog is implicated in kinase inhibitor development, leveraging halogen bonding for target engagement .
  • The 3,4-dimethoxy variant’s application in ivabradine highlights bicyclic carboxylic acids’ versatility in cardiovascular therapeutics .

Synthetic Methodologies :

  • Enzymatic Synthesis : The 3,4-dimethoxy derivative is produced via enzymatic processes (e.g., US20140242644A1), ensuring high enantiomeric purity critical for pharmaceutical use .
  • Halogenation Strategies : Chloro and fluoro derivatives are synthesized via nucleophilic substitution or electrophilic halogenation, with yields optimized through catalyst selection .

Structural Heterogeneity :

  • Heteroatom-containing analogs (e.g., 5-thia-1-azabicyclo[4.2.0]octenes) exhibit distinct reactivity due to sulfur and nitrogen incorporation, expanding their utility in antibiotic design .

Biological Activity

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a fluorinated bicyclic compound that has gained attention in various fields due to its unique structure and potential biological activities. Its molecular formula is C9H7FO2, and it has a molecular weight of 166.15 g/mol. This article delves into the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is primarily attributed to its structural features:

  • Fluorine Atom : The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets.
  • Carboxylic Acid Group : This functional group can participate in hydrogen bonding and ionic interactions with proteins, influencing enzyme activity and receptor binding.

These interactions can modulate various biological effects, including enzyme inhibition or activation, which are crucial for drug development.

Biological Activity Overview

Research indicates that 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells through interaction with specific signaling pathways.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cholesterol absorption. For instance, fluorinated compounds similar to 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid have been shown to inhibit intestinal cholesterol absorption effectively .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Cholesterol Absorption Inhibition :
    • A study evaluated a series of fluorinated bicyclic compounds for their ability to reduce cholesterol levels in animal models. 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid was identified as a promising candidate with an effective dose (ED50) of 0.04 mg/kg/day for lowering liver cholesteryl esters in cholesterol-fed hamsters .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that derivatives of the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the bicyclic framework could enhance potency against these pathogens.

Comparison with Similar Compounds

To understand the uniqueness and potential advantages of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acidStructureAntimicrobial, anticancer
4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-carbonitrileSimilar bicyclic structureModerate antimicrobial
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acidContains methoxy groupsEnhanced reactivity but less specificity

Q & A

Q. Table 1: Example Synthetic Routes

StepReagents/ConditionsYield (%)Reference
CyclizationThermal Diels-Alder, 120°C45–60
FluorinationSelectfluor®, CH₃CN, RT70
CarboxylationKMnO₄, H₂O, 80°C85

Which analytical techniques are most effective for characterizing 4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine positioning and bicyclic structure. For example, deshielded protons near the fluorine atom show distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₉H₆FO₂: 181.03 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in the strained bicyclic system .
  • IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

How does the compound’s stability vary under different pH and temperature conditions?

The carboxylic acid group confers pH-dependent solubility, with increased stability in acidic conditions (pH 3–5). Hydrolytic degradation of the bicyclic core is accelerated in alkaline media (pH > 8), likely due to ring strain. Thermal stability tests (TGA/DSC) show decomposition above 200°C. Storage recommendations: inert atmosphere at –20°C to prevent oxidation .

Advanced Research Questions

What mechanistic insights explain the influence of fluorine on the compound’s reactivity and biological interactions?

Fluorine’s electronegativity alters electron density in the bicyclic system, affecting π-π stacking and hydrogen-bonding interactions. Computational studies (DFT) suggest fluorine enhances metabolic stability by blocking cytochrome P450 oxidation sites. In antimicrobial assays, fluorinated analogs show improved membrane penetration compared to non-fluorinated counterparts, though exact targets require further validation .

How can contradictory data on the compound’s solubility and bioavailability be resolved?

Discrepancies often arise from polymorphic forms or assay conditions. Strategies include:

  • Standardized Solubility Protocols : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions.
  • Cocrystal Screening : Improve bioavailability via coformers like L-arginine .
  • Meta-Analysis : Compare datasets across studies while controlling for purity (HPLC >95%) and particle size .

What strategies optimize enantioselective synthesis for stereochemically complex derivatives?

  • Chiral Catalysts : Use Ru(II)- or Rh(I)-based catalysts for asymmetric cycloadditions .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during ester hydrolysis .
  • Crystallization-Induced Diastereomer Transformation : Enhances enantiomeric excess (ee >98%) via selective precipitation .

How does the compound interact with biological targets, and what structural modifications enhance activity?

Docking studies suggest the bicyclic core binds to hydrophobic pockets in bacterial penicillin-binding proteins (PBPs). Modifications:

  • Side Chain Variation : Replace carboxylic acid with sulfonic acid to improve solubility.
  • Bioisosteres : Substitute fluorine with trifluoromethyl to enhance binding affinity without steric hindrance .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

ModificationEffect on MIC (μg/mL)Target Organism
–F → –CF₃MIC ↓ 4-foldS. aureus
–COOH → –SO₃HMIC ↓ 2-foldE. coli

Methodological Guidance for Data Interpretation

  • Contradictory Spectral Data : Cross-validate NMR assignments with 13C^{13}\text{C}-DEPT and 2D experiments (COSY, HSQC) .
  • Low Synthetic Yields : Optimize reaction time/temperature via DoE (Design of Experiments) and monitor intermediates by LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 2
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

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